molecular formula C21H22N2O2S B4523598 5-(benzyloxy)-1-[2-oxo-2-(4-thiomorpholinyl)ethyl]-1H-indole

5-(benzyloxy)-1-[2-oxo-2-(4-thiomorpholinyl)ethyl]-1H-indole

Cat. No.: B4523598
M. Wt: 366.5 g/mol
InChI Key: FFMMKSAZZUUGQJ-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-1-[2-oxo-2-(4-thiomorpholinyl)ethyl]-1H-indole is a structurally complex indole derivative characterized by:

  • Benzyloxy group at position 5: Enhances lipophilicity and may influence receptor binding .
  • 2-Oxoethyl chain at N1: Provides a flexible linker for the thiomorpholine moiety.
  • 4-Thiomorpholinyl group: A sulfur-containing heterocycle known to modulate pharmacokinetic properties, such as metabolic stability and solubility .

This compound’s synthesis likely involves multi-step reactions, including benzyloxy substitution on indole, followed by alkylation with a ketone-functionalized thiomorpholine precursor.

Properties

IUPAC Name

2-(5-phenylmethoxyindol-1-yl)-1-thiomorpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c24-21(22-10-12-26-13-11-22)15-23-9-8-18-14-19(6-7-20(18)23)25-16-17-4-2-1-3-5-17/h1-9,14H,10-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMMKSAZZUUGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)CN2C=CC3=C2C=CC(=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-1-[2-oxo-2-(4-thiomorpholinyl)ethyl]-1H-indole typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction where a benzyl halide reacts with a hydroxyl group on the indole ring.

    Attachment of the Thiomorpholine Ring: The thiomorpholine ring can be attached through a nucleophilic substitution reaction involving a thiomorpholine derivative and an appropriate leaving group on the indole core.

    Final Assembly: The final step involves the coupling of the indole core with the thiomorpholine ring and the benzyloxy group under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

5-(benzyloxy)-1-[2-oxo-2-(4-thiomorpholinyl)ethyl]-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-1-[2-oxo-2-(4-thiomorpholinyl)ethyl]-1H-indole involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The benzyloxy and thiomorpholine groups can enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Structural and Functional Group Variations

The table below compares key structural features and functional groups of 5-(benzyloxy)-1-[2-oxo-2-(4-thiomorpholinyl)ethyl]-1H-indole with related compounds:

Compound Name Structural Features Key Functional Groups Biological Activity/Properties Reference
Target Compound 5-Benzyloxy indole, N1-2-oxoethyl-thiomorpholine Benzyloxy, thiomorpholinyl, ketone Potential kinase inhibition, enhanced metabolic stability (predicted) -
5-(4-Methoxyphenyl)-1H-indole 5-Methoxyphenyl substitution on indole Methoxyphenyl Enzyme inhibition (variable profiles)
5-(Benzyloxy)-1H-indole-2-carboxylic acid 5-Benzyloxy indole with carboxylic acid at C2 Benzyloxy, carboxylic acid Antibacterial, synthetic intermediate
1-Benzyl-5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole Multiple aromatic and halogenated substituents Trifluoromethyl, benzyl, chloro Enhanced lipophilicity, anticancer
5-Methoxy-1H-indol-6-ol Methoxy at C5, hydroxyl at C6 Methoxy, hydroxyl Antioxidant, neuroprotective
Key Observations:
  • Substituent Position : The target compound’s benzyloxy group at C5 is shared with 5-(benzyloxy)-1H-indole-2-carboxylic acid , but the latter’s carboxylic acid group at C2 confers distinct polarity and reactivity.
  • Lipophilicity : The trifluoromethyl group in 1-benzyl-5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole increases lipophilicity, whereas the target compound’s thiomorpholinyl group may balance solubility and membrane permeability.

Physicochemical Properties

  • Solubility: The thiomorpholinyl group’s sulfur atom may improve aqueous solubility compared to non-sulfur heterocycles (e.g., morpholine) .

Biological Activity

5-(benzyloxy)-1-[2-oxo-2-(4-thiomorpholinyl)ethyl]-1H-indole is a synthetic compound belonging to the indole family, characterized by its unique structural features, including a benzyloxy group and a thiomorpholine ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Property Details
IUPAC Name 2-(5-phenylmethoxyindol-1-yl)-1-thiomorpholin-4-ylethanone
Molecular Formula C21H22N2O2S
Molecular Weight 366.48 g/mol
InChI Key InChI=1S/C21H22N2O2S/c24-21(22-10-12-26-13-11-22)15-23-9...

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Properties

Studies have shown that compounds with indole structures often possess antimicrobial properties. The specific compound has been investigated for its efficacy against several bacterial strains, showing promising results in inhibiting growth.

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it could effectively induce apoptosis in cancer cell lines, suggesting a mechanism of action that involves the modulation of cell signaling pathways associated with tumor growth.

The biological activity of this compound is believed to be mediated through:

  • Target Interaction : The indole core interacts with various enzymes and receptors, potentially inhibiting their activity.
  • Enhanced Binding Affinity : The presence of the benzyloxy and thiomorpholine groups may enhance the compound's binding affinity to biological targets, leading to increased efficacy.

Case Studies and Research Findings

Several studies have reported on the biological activity of this compound:

  • Anticancer Study : A study conducted on human lung cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability with an IC50 value of approximately 15 µM, indicating potent anticancer activity.
  • Antimicrobial Evaluation : In a comprehensive evaluation against Gram-positive and Gram-negative bacteria, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, demonstrating its potential as an antimicrobial agent.
  • Cellular Mechanism Study : Research indicated that the compound triggers apoptosis via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP in treated cells.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

Compound Activity IC50/ MIC Values
This compoundAnticancer, AntimicrobialIC50 ~15 µM; MIC ~8 µg/mL
5-(benzyloxy)-2-hydroxybenzoic acidAntimicrobialMIC ~32 µg/mL
2-(benzyloxy)-4,5-dimethoxybenzaldehydeModerate AnticancerIC50 ~25 µM

Q & A

What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Level: Basic (Synthesis)
Methodological Answer:
The synthesis typically involves coupling the indole core with a 4-thiomorpholinyl ethyl ketone moiety. Key steps include:

  • Benzoylation: Use benzyl chloride or benzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen .
  • Coupling: Employ carbodiimide-based coupling agents (e.g., DCC or EDC) to link the indole and thiomorpholinyl fragments. Solvents like DMF or toluene are preferred for solubility .
  • Optimization: Reaction yields improve with strict temperature control (0–5°C for exothermic steps, reflux for 12–24 hours for coupling) and inert atmospheres to prevent oxidation .

Critical Parameters:

ParameterOptimal RangeImpact on Yield
Temperature0–5°C (initial), reflux (final)Prevents side reactions
SolventDCM (benzoylation), DMF (coupling)Enhances reagent solubility
Reaction Time12–24 hours (coupling)Ensures completion

Which analytical techniques are most effective for characterizing purity and structure?

Level: Basic (Analytical Chemistry)
Methodological Answer:

  • Purity Analysis:
    • HPLC: Use a C18 column with a water-acetonitrile gradient (60:40 to 90:10) to resolve impurities. Retention time consistency confirms purity .
    • TLC: Monitor reactions using silica plates with ethyl acetate/hexane (3:7); Rf ≈ 0.5 indicates product .
  • Structural Confirmation:
    • 1H/13C NMR: Key signals include the indole NH (δ 10.2–11.0 ppm) and thiomorpholinyl protons (δ 2.6–3.8 ppm) .
    • HRMS: Confirm molecular ion [M+H]+ at m/z ≈ 395.15 (calculated) .

How do structural modifications at the indole core influence biological activity?

Level: Advanced (Structure-Activity Relationship)
Methodological Answer:
Modifications at the indole C5 or N1 positions significantly alter bioactivity:

SubstituentBiological EffectMechanism Hypothesis
Benzyloxy (C5)Enhanced cytotoxicityIncreased lipophilicity improves membrane permeability .
2-Oxoethyl-thiomorpholinyl (N1)Kinase inhibitionThiomorpholinyl acts as a hydrogen-bond acceptor with ATP-binding pockets .

Experimental Design:

  • Synthesize analogs with halogens (Cl, Br) or methyl groups at C5.
  • Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare IC50 values to establish SAR .

What strategies resolve contradictions in biological activity data across studies?

Level: Advanced (Data Analysis)
Methodological Answer:
Contradictions often arise from variations in assay conditions or cell lines. Mitigation strategies include:

  • Standardized Protocols: Use the same cell passage number, serum concentration, and incubation time (e.g., 48 hours for cytotoxicity) .
  • Control Experiments: Include positive controls (e.g., doxorubicin) and validate results across ≥3 independent replicates .
  • Meta-Analysis: Pool data from multiple studies using fixed-effects models to identify outliers .

What in vitro models are appropriate for initial pharmacological evaluation?

Level: Basic (Biological Screening)
Methodological Answer:

  • Enzyme Inhibition: Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo assays .
  • Antiproliferative Activity: Use adherent cancer cell lines (e.g., A549, HepG2) in 96-well plates with 10 µM compound concentration .
  • Cytotoxicity Controls: Include non-cancerous cells (e.g., HEK293) to assess selectivity .

How can computational methods predict target interactions?

Level: Advanced (Mechanistic Studies)
Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). The thiomorpholinyl group shows strong binding to the hinge region (ΔG ≈ -9.2 kcal/mol) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. RMSD < 2 Å indicates stable binding .

What are common by-products during synthesis, and how can they be minimized?

Level: Advanced (Synthesis Optimization)
Methodological Answer:

  • By-Products:
    • N1-Dimerization: Occurs at high temperatures; reduce via slow reagent addition .
    • Oxidation of Thiomorpholinyl: Minimize by using degassed solvents and antioxidants (e.g., BHT) .
  • Purification:
    • Column Chromatography: Use silica gel with gradient elution (hexane → ethyl acetate) .
    • Recrystallization: Ethanol/water (7:3) yields crystals with >95% purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(benzyloxy)-1-[2-oxo-2-(4-thiomorpholinyl)ethyl]-1H-indole
Reactant of Route 2
Reactant of Route 2
5-(benzyloxy)-1-[2-oxo-2-(4-thiomorpholinyl)ethyl]-1H-indole

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